molecular formula C14H19N5O3S B5595407 N,N-diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide

N,N-diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide

Cat. No.: B5595407
M. Wt: 337.40 g/mol
InChI Key: PLWFNWIGWNVIJJ-UHFFFAOYSA-N
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Description

This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties are critical.

Properties

IUPAC Name

N,N-diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-4-18(5-2)13(20)10-19-16-14(15-17-19)11-6-8-12(9-7-11)23(3,21)22/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWFNWIGWNVIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328841
Record name N,N-diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878704-01-9
Record name N,N-diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, followed by the introduction of the acetamide group. The synthesis can be summarized as follows:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of Methylsulfonylphenyl Group: The tetrazole intermediate is then reacted with a methylsulfonylphenyl derivative under suitable conditions to introduce the desired substituent.

    Acetamide Formation: Finally, the N,N-diethylacetamide group is introduced through an amidation reaction using diethylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrazole-Based Acetamides

Compound Name Key Substituents/Modifications Heterocycle Notable Properties/Activities Evidence Source
N,N-Diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide 4-Methylsulfonylphenyl, diethyl acetamide Tetrazole Electron-withdrawing sulfonyl group; potential enzyme inhibition
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide (CAS 436092-91-0) 4-Aminophenyl, diethyl acetamide Tetrazole Amino group may enhance solubility but increase reactivity
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methylisoxazol-3-yl)acetamide 4-Aminophenyl, isoxazole-substituted acetamide Tetrazole Isoxazole moiety may alter pharmacokinetics (e.g., CYP interactions)
N-(4-Methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide Phenyl tetrazole, methoxyphenyl acetamide Tetrazole Methoxy group (electron-donating) could reduce metabolic stability
N,N-Diethyl-2-[[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide 3-Fluorophenyl, thiadiazole ring Thiadiazole Fluorine enhances lipophilicity; thiadiazole may improve stability

Substituent Effects on the Tetrazole Ring

  • This group also increases metabolic resistance compared to amino or methoxy analogs .
  • 4-Aminophenyl (CAS 436092-91-0): The amino group introduces nucleophilic reactivity, making the compound prone to oxidation or conjugation. This could limit bioavailability but may facilitate prodrug strategies .
  • Phenyl () : Lacking polar substituents, this derivative may exhibit higher lipophilicity but reduced target specificity .

Modifications to the Acetamide Moiety

  • Diethyl Groups (Target Compound) : The diethyl substitution likely enhances membrane permeability due to increased hydrophobicity, though it may reduce aqueous solubility .

Heterocycle Variations

  • The 3-fluorophenyl substituent further enhances bioavailability .

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